N-(2,2-difluoroethyl)piperidine-4-carboxamide
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Overview
Description
N-(2,2-difluoroethyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with 2,2-difluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,2-difluoroethyl)piperidine-4-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-difluoroethyl)piperidine-2-carboxamide
- N-(2,2-difluoroethyl)piperidine-3-carboxamide
- N-(2,2-difluoroethyl)piperidine-5-carboxamide
Uniqueness
N-(2,2-difluoroethyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Biological Activity
N-(2,2-difluoroethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2,2-difluoroethyl group and a carboxamide functional group. This structural configuration enhances its binding affinity to biological targets through strong hydrogen bonds and electrostatic interactions, making it a candidate for enzyme inhibition and receptor modulation.
This compound exhibits its biological effects primarily through:
- Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in neurotransmitter synthesis or degradation.
- Biochemical Pathways : By altering enzyme activity, it can influence cellular signaling pathways, potentially leading to therapeutic effects in various conditions such as central nervous system disorders and cancer .
Synthesis Methods
The synthesis of this compound typically involves the reaction of piperidine-4-carboxylic acid with 2,2-difluoroethylamine. Commonly used coupling agents include N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The final product is often isolated as a hydrochloride salt to enhance stability and solubility.
Biological Activity Studies
Numerous studies have investigated the biological activity of this compound:
- Enzyme Inhibition : Research indicates that this compound can effectively inhibit specific enzymes involved in metabolic pathways. For example, its interaction with enzymes like acetylcholinesterase has been documented, suggesting potential applications in treating neurodegenerative diseases .
- Receptor Binding : The compound's structural similarity to known biologically active molecules allows it to bind selectively to certain receptors, potentially modulating their function. This property is crucial for developing new pharmacological agents targeting receptor-mediated pathways.
- Therapeutic Potential : Studies have highlighted its potential use as a therapeutic agent in various medical fields, including oncology and neurology. Its ability to interact with multiple biological targets makes it a versatile candidate for drug development .
Table 1: Summary of Biological Activities
Case Study Example
In a recent study published in the Journal of Clinical Medicine, researchers employed computer-aided drug design techniques to predict the biological activity spectrum of this compound derivatives. The study utilized tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to identify potential targets across various therapeutic areas, including cancer treatment and antimicrobial applications .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O/c9-7(10)5-12-8(13)6-1-3-11-4-2-6/h6-7,11H,1-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDRBRYBSMMLGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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